Cas no 867163-02-8 (3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol)
![3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol structure](https://ja.kuujia.com/scimg/cas/867163-02-8x500.png)
3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol 化学的及び物理的性質
名前と識別子
-
- (1S,3S)-3-(8-氯-1-(2-苯基喹啉-7-基)咪唑并[1,5-A]吡嗪-3-基)-1-甲
- Cyclobutanol, 3-[8-chloro-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methyl-, cis-
- (1S,3S)-3-(8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
- 3-[8-chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol
- 3-[8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol
- cis-3-[8-Chloro-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutanol (ACI)
- SCHEMBL399357
- (1s,3r)-3-[8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol
- CS-M2236
- SCHEMBL399670
- 867163-02-8
- SCHEMBL401531
- 3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol
-
- インチ: 1S/C26H21ClN4O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3/t19-,26+
- InChIKey: XDXLLBLQMLPUJL-VLZXCDOPSA-N
- SMILES: ClC1=NC=CN2C([C@@H]3C[C@@](O)(C)C3)=NC(=C12)C1C=CC2C=CC(C3C=CC=CC=3)=NC=2C=1
計算された属性
- 精确分子量: 440.1403890g/mol
- 同位素质量: 440.1403890g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 32
- 回転可能化学結合数: 3
- 複雑さ: 666
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.5
- トポロジー分子極性表面積: 63.3
3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-M2236-25mg |
Cyclobutanol, 3-[8-chloro-1-(2-phenyl-7-quinolinyl)imidazo[1,5-a]pyrazin-3-yl]-1-methyl-, cis- |
867163-02-8 | 25mg |
$750.0 | 2022-04-26 | ||
Chemenu | CM330249-100mg |
(1S,3S)-3-(8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol |
867163-02-8 | 95%+ | 100mg |
$*** | 2023-05-29 | |
Chemenu | CM330249-100mg |
(1S,3S)-3-(8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol |
867163-02-8 | 95%+ | 100mg |
$3890 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060047-100mg |
(1S,3S)-3-(8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol |
867163-02-8 | 98% | 100mg |
¥23341.00 | 2024-04-27 |
3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol 関連文献
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanolに関する追加情報
Comprehensive Overview of 3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol (CAS No. 867163-02-8)
The compound 3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol (CAS No. 867163-02-8) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its complex structure, featuring a chloro-substituted imidazopyrazine core linked to a phenylquinoline moiety and a methyl-cyclobutanol group, makes it a promising candidate for targeted therapeutic applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, given its unique molecular architecture.
In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine. This compound's imidazo[1,5-a]pyrazine scaffold is structurally analogous to several FDA-approved drugs, which has sparked curiosity about its drug-likeness and bioavailability. Computational studies suggest that its lipophilic properties and hydrogen-bonding capacity could enhance membrane permeability, a critical factor in drug development. These attributes align with current trends in AI-driven drug discovery, where researchers leverage machine learning to predict compound efficacy.
The synthesis of 3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol involves multi-step organic reactions, including Pd-catalyzed cross-coupling and cyclization strategies. Such methodologies are frequently discussed in academic forums, reflecting the growing interest in green chemistry and atom-economical processes. Analytical techniques like HPLC and LC-MS are essential for characterizing its purity, a topic often queried in search engines by synthetic chemists.
Beyond its chemical properties, this compound's potential applications in oncology research and immunotherapy are under investigation. Preliminary data indicate interactions with protein kinases involved in cell signaling, a hot topic in cancer therapeutics. Its structure-activity relationship (SAR) is also a subject of ongoing studies, with researchers exploring modifications to optimize potency and selectivity. These aspects resonate with frequent search queries like "kinase inhibitors for cancer treatment" and "SAR analysis techniques."
From a commercial perspective, 867163-02-8 is primarily available for research purposes, catering to academic institutions and pharmaceutical companies. Its niche application limits large-scale production, but its relevance in high-throughput screening and fragment-based drug design ensures steady demand. Discussions on platforms like ResearchGate often highlight its utility in medicinal chemistry projects, further boosting its visibility in scientific communities.
In summary, 3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol represents a fascinating intersection of chemistry and biology. Its structural complexity, coupled with emerging applications in drug discovery, positions it as a compound of enduring interest. As research progresses, its role in addressing unmet medical needs may become even more pronounced, aligning with global trends in personalized medicine and rational drug design.
867163-02-8 (3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol) Related Products
- 1190963-83-7(4,4'-[(2,5-Dimethoxy-1,4-phenylene)di-2,1-ethynediyl]dibenzaldehyde)
- 76529-20-9(Benzenemethanol, a-ethyl-3-fluoro-a-methyl-)
- 1227517-00-1(2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine)
- 1806751-50-7(2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide)
- 1184567-88-1(3-Fluoro-4-methyl-N-(1,2-oxazol-4-ylmethyl)aniline)
- 2229359-55-9(1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol)
- 892763-33-6(7-(diethylamino)-6-fluoro-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one)
- 326878-37-9(2-(2-Chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzocchromen-3-yl)oxypropanoic Acid)
- 14097-39-3(2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol)
- 1806631-59-3(2-Ethoxy-3-(3-methoxy-3-oxopropyl)mandelic acid)




